molecular formula C13H9N5O2 B1415251 Topiroxostat impurity I CAS No. 2044702-36-3

Topiroxostat impurity I

カタログ番号 B1415251
CAS番号: 2044702-36-3
分子量: 267.24 g/mol
InChIキー: VJPYIXOHODPLIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Topiroxostat impurity I is a high-quality research and development reagent used in the pharmaceutical industry . It’s one of the impurities of Topiroxostat, which is a xanthine oxidase inhibitor and has been found to be effective in the treatment of gout and hyperuricemia .

科学的研究の応用

Efficacy and Safety in Hyperuricemic Patients

Topiroxostat, a selective xanthine oxidoreductase inhibitor, has been studied extensively for its efficacy in lowering serum urate levels in hyperuricemic patients, with or without gout. A significant body of research highlights its dose-response relationship in reducing serum urate levels, demonstrating its potential as a therapeutic agent in managing conditions associated with hyperuricemia. Notably, studies have also confirmed the safety profile of topiroxostat, indicating no significant difference in the incidence of adverse events compared to placebo and allopurinol groups, underscoring its clinical viability (Hosoya et al., 2016).

Renoprotective Effects

Research has also illuminated the renoprotective effects of topiroxostat, particularly in hyperuricemic patients with stage 3 chronic kidney disease. By inhibiting xanthine oxidoreductase, topiroxostat not only lowers serum urate levels but also has a beneficial impact on urinary albumin excretion, indicating a protective effect against renal damage. This dual action highlights its potential utility beyond hyperuricemia management, offering insights into its broader therapeutic applications (Takashi Nakamura et al., 2016).

Pharmacokinetics and Pharmacodynamics

Advancements in pharmacokinetic and pharmacodynamic modeling have further elucidated the therapeutic mechanisms of topiroxostat. By integrating physiologically based pharmacokinetic models with drug-target residence time models, researchers have been able to predict and characterize the pharmacokinetic profile of topiroxostat, as well as its pharmacodynamic actions. This comprehensive approach has provided valuable insights into its oral absorption, disposition characteristics, and the relationship between pharmacokinetics and pharmacodynamics, offering a foundational understanding for optimizing therapeutic strategies (Zhiqiang Luo et al., 2019).

Antioxidant Activity and Kidney Injury Amelioration

The antioxidant activity of topiroxostat, particularly in the context of renal injury, has been a focal point of recent research. Studies have shown that topiroxostat can ameliorate kidney injury in experimental models by reducing oxidative stress markers and inhibiting enzymes linked to oxidative stress. This antioxidant property, coupled with its ability to lower uric acid levels, suggests a multifaceted therapeutic role in managing kidney diseases and potentially other conditions associated with oxidative stress (Yosuke Kawamorita et al., 2017).

特性

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPYIXOHODPLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topiroxostat impurity I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Topiroxostat impurity I
Reactant of Route 2
Topiroxostat impurity I
Reactant of Route 3
Topiroxostat impurity I
Reactant of Route 4
Topiroxostat impurity I
Reactant of Route 5
Reactant of Route 5
Topiroxostat impurity I
Reactant of Route 6
Reactant of Route 6
Topiroxostat impurity I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。